molecular formula C14H9F3O4 B14084190 4-Hydroxy-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 926250-04-6

4-Hydroxy-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B14084190
CAS No.: 926250-04-6
M. Wt: 298.21 g/mol
InChI Key: UAYDQNQOSKBHQW-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound with a complex structure that includes a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.

Scientific Research Applications

4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, potentially affecting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
  • 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
  • 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl

Comparison: Compared to these similar compounds, 4-Hydroxy-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the biphenyl backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

926250-04-6

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-hydroxy-5-[2-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-9(12)8-5-6-11(18)10(7-8)13(19)20/h1-7,18H,(H,19,20)

InChI Key

UAYDQNQOSKBHQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)OC(F)(F)F

Origin of Product

United States

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